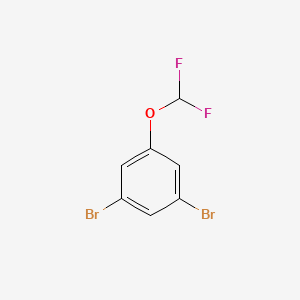

1,3-Dibromo-5-(difluoromethoxy)benzene

Description

1,3-Dibromo-5-(difluoromethoxy)benzene is a halogenated aromatic compound featuring two bromine atoms at the 1- and 3-positions and a difluoromethoxy (-OCHF₂) group at the 5-position of the benzene ring. Its molecular formula is C₇H₄Br₂F₂O, with a calculated molecular weight of 302.0 g/mol based on its structure.

The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy substituents, making this compound valuable in drug discovery.

Properties

IUPAC Name |

1,3-dibromo-5-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRPGGXNTIUCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(difluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group. One common method involves the bromination of 1,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,3-dibromo-5-fluorobenzene is then reacted with difluoromethyl ether under specific conditions to yield 1,3-dibromo-5-(difluoromethoxy)benzene .

Industrial Production Methods: Industrial production of 1,3-dibromo-5-(difluoromethoxy)benzene typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium amide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

- Substituted derivatives with various functional groups.

- Oxidized or reduced forms of the compound.

- Biaryl compounds from coupling reactions .

Scientific Research Applications

1,3-Dibromo-5-(difluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for drug development and other applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,3-Dibromo-5-(difluoromethoxy)benzene with key analogs, highlighting substituent effects on molecular weight, reactivity, and applications:

Key Differences and Implications

Halogen Diversity: The iodine substituent in 1,3-Dibromo-5-fluoro-2-iodobenzene increases molecular weight and polarizability, favoring participation in Ullmann coupling or isotopic labeling .

Physical Properties :

- The trifluoromethoxy analog has a higher molecular weight (320.0 vs. 302.0) due to the additional fluorine atom, which may enhance thermal stability.

- The dimethoxy analog (C₉H₁₀Br₂O₂) lacks fluorine but includes methyl and methoxy groups, reducing electronegativity and altering solubility in polar solvents .

Applications :

- Pharmaceuticals : The trifluoromethoxy derivative is explicitly cited as a pharmaceutical intermediate, while the target compound’s difluoromethoxy group may improve metabolic resistance in bioactive molecules .

- Natural Product Synthesis : The dimethoxy-methyl analog is a precursor to Drimiopsin A, demonstrating the utility of brominated aromatics in natural product chemistry .

Biological Activity

Overview

1,3-Dibromo-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O. It features two bromine atoms and a difluoromethoxy group, making it a subject of interest in various fields including medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

The compound is characterized by its unique substituents which influence its biological interactions. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H4Br2F2O |

| IUPAC Name | 1,3-dibromo-5-(difluoromethoxy)benzene |

| CAS Number | 433939-48-1 |

| Molecular Weight | 285.91 g/mol |

Synthesis

The synthesis of 1,3-Dibromo-5-(difluoromethoxy)benzene typically involves a multi-step process:

- Bromination : The precursor, 1,3-difluorobenzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

- Etherification : The resulting dibrominated compound undergoes etherification with difluoromethyl ether under controlled conditions to yield the final product.

This method ensures high yields and purity, utilizing advanced techniques such as continuous flow reactors for industrial applications .

Biological Activity

Research indicates that 1,3-Dibromo-5-(difluoromethoxy)benzene exhibits several biological activities:

Mechanism of Action

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the difluoromethoxy group may enhance binding affinity to biomolecules .

Toxicity and Safety

According to safety data, 1,3-Dibromo-5-(difluoromethoxy)benzene can cause skin irritation and serious eye damage upon exposure. It is recommended to handle this compound with caution due to its irritant properties .

Case Studies

Several studies have explored the biological implications of compounds similar to 1,3-Dibromo-5-(difluoromethoxy)benzene:

- Anticancer Activity : Research has shown that fluorinated benzene derivatives can inhibit various cancer cell lines. For example, compounds with trifluoromethyl groups have demonstrated enhanced potency against specific targets in cancer therapy .

- Agrochemical Applications : Compounds with similar structures have been investigated for their insecticidal properties. A study reported that arylpyrrole derivatives exhibited significant efficacy against pests, suggesting potential applications for 1,3-Dibromo-5-(difluoromethoxy)benzene in pest control .

Comparative Analysis

To understand the uniqueness of 1,3-Dibromo-5-(difluoromethoxy)benzene compared to similar compounds, a comparison table is provided:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,3-Dibromo-5-(difluoromethoxy)benzene | Structure | Potential anticancer and insecticidal activity |

| 1,3-Dibromo-5-fluorobenzene | Structure | Moderate biological activity |

| 1,3-Dibromo-5-(trifluoromethoxy)benzene | Structure | Enhanced potency in drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.